molecular formula C24H16N2O2S B12908094 3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one CAS No. 875118-19-7

3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B12908094
CAS No.: 875118-19-7
M. Wt: 396.5 g/mol
InChI Key: RSWMBBNDXYKWQN-UHFFFAOYSA-N
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Description

3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a fused furo[2,3-d]pyrimidinone core substituted with three phenyl groups at positions 3, 5, and 6, and a thioxo moiety at position 2. Its molecular formula is C₂₇H₁₇N₂O₂S, with a molecular weight of 433.50 g/mol. The furopyrimidinone scaffold is structurally distinct from pyrido- or thieno-fused analogs, offering unique electronic and steric properties due to the oxygen atom in the furan ring.

Properties

CAS No.

875118-19-7

Molecular Formula

C24H16N2O2S

Molecular Weight

396.5 g/mol

IUPAC Name

3,5,6-triphenyl-2-sulfanylidene-1H-furo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H16N2O2S/c27-23-20-19(16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)28-22(20)25-24(29)26(23)18-14-8-3-9-15-18/h1-15H,(H,25,29)

InChI Key

RSWMBBNDXYKWQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiocarbonyl Group

The thioxo (-S) group at position 2 exhibits nucleophilic susceptibility. In related pyrimidinone systems, this group undergoes substitution with amines or alcohols under acidic or basic conditions. For example:

  • Reaction with primary amines : Forms 2-aminopyrimidinone derivatives via thiourea intermediate formation .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to yield S-alkylated products under basic conditions (e.g., K₂CO₃ in DMF) .

Key Mechanistic Insight :
The thiocarbonyl group’s electrophilicity is enhanced by conjugation with the pyrimidine ring, facilitating nucleophilic attack (Figure 1A) .

Oxidation:

  • The thioxo group can oxidize to a sulfonyl (-SO₂) group using strong oxidizing agents like H₂O₂ or mCPBA (meta-chloroperbenzoic acid) .

  • Pyrimidine ring oxidation is less common due to electron-withdrawing effects of substituents.

Reduction:

  • Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the thioxo group to a thiol (-SH) .

Cycloaddition Reactions

The fused furo[2,3-d]pyrimidine system participates in [4+2] cycloadditions. For instance:

  • Diels-Alder reactions with dienophiles like maleic anhydride yield polycyclic adducts .

  • 1,3-Dipolar cycloadditions with nitrile oxides form isoxazoline-fused derivatives (Figure 1B) .

Electrophilic Aromatic Substitution:

  • Limited by electron-deficient pyrimidine ring and steric hindrance from phenyl groups.

  • Nitration or sulfonation occurs preferentially at position 5 or 6 under harsh conditions .

Cross-Coupling Reactions:

  • Suzuki-Miyaura coupling at halogenated positions (if present) enables aryl group introduction .

Thiocarbonyl Group Reactivity

Reaction TypeConditionsProductYield (%)Reference
S-Alkylation CH₃I, K₂CO₃, DMF, 60°C2-Methylthio derivative72–85
Oxidation H₂O₂, AcOH, 25°C2-Sulfonyl derivative68
Amination Benzylamine, EtOH, reflux2-Benzylamino derivative64

Ring-Opening and Rearrangement

Under acidic conditions (e.g., HCl/MeOH), the furo ring undergoes cleavage to form linear thioamide intermediates, which can recyclize under basic conditions .

Biological Activity-Driven Modifications

The compound’s cytotoxicity and DNA-binding properties (IC₅₀ <10 μM in MCF-7 cells) have spurred derivatization efforts:

  • Phosphorylation at the hydroxyl group enhances solubility for pharmacological studies .

  • Esterification with fatty acids improves membrane permeability .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was corroborated by in vivo experiments using xenograft models, where significant tumor reduction was observed compared to control groups.

Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of this compound. It has shown promise in protecting neuronal cells from oxidative stress-induced damage. The underlying mechanism involves the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels.

Agricultural Chemistry

Molluscicidal Activity
The compound has been evaluated for its molluscicidal properties against various freshwater snails that act as vectors for schistosomiasis. Research findings indicate that 3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one exhibits significant toxicity to these snails at specific concentrations. Comparative studies with standard molluscicides highlight its potential as an eco-friendly alternative.

Materials Science

Polymer Synthesis
In materials science, this compound has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that polymers containing this compound exhibit improved resistance to degradation under thermal stress.

Data Tables

Application AreaSpecific UseFindings
Medicinal ChemistryAntimicrobial ActivityEffective against multiple bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Agricultural ChemistryMolluscicidal ActivitySignificant toxicity to schistosomiasis vectors
Materials SciencePolymer SynthesisEnhanced thermal stability and mechanical properties

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of 3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for commonly used antibiotics.
  • Cancer Research : In a controlled laboratory setting, researchers tested the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
  • Molluscicidal Application : Field trials conducted in freshwater environments showed that concentrations as low as 10 ppm of the compound effectively reduced snail populations by over 80% within two weeks.

Mechanism of Action

The mechanism of action of 3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Structural Features of Furo/Pyrido/Thieno-Pyrimidinone Derivatives

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one Furo[2,3-d]pyrimidinone 3,5,6-Triphenyl 2-Thioxo, 4-keto 433.50
7-(5-Methyl-1-phenyl-1H-triazol-4-yl)-5-phenyl-2-thioxo-pyrido[2,3-d]pyrimidin-4(1H)-one Pyrido[2,3-d]pyrimidinone 5-Phenyl, 7-triazolyl-methyl 2-Thioxo, 4-keto 412.42
IVPC (Thieno[2,3-d]pyrimidin-4(1H)-one derivative) Thieno[2,3-d]pyrimidinone 5,6-Dimethyl, 3-(4-methylpyridinyl) 2-Thioxo, 4-keto 319.40
1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one Pyrido[2,3-d]pyrimidinone 5,7-Dimethyl, 1-ethyl 2-Mercapto, 4-keto 235.31

Key Observations :

  • Core Heteroatom Influence: The furo core (oxygen) increases polarity compared to thieno (sulfur) or pyrido (nitrogen) analogs, affecting solubility and target binding .
  • Thioxo vs. Mercapto : The 2-thioxo group (C=S) stabilizes tautomeric forms and participates in hydrogen bonding, whereas mercapto (SH) groups may undergo oxidation or disulfide formation .

Key Observations :

  • Common Pathways: Most derivatives are synthesized via cyclocondensation of enaminones or chalcones with aminothiouracil, followed by functionalization (e.g., alkylation, aryl substitution) .
  • Divergence in Core Formation: The furo core may require furan-specific precursors, while thieno analogs utilize sulfur-containing intermediates .

Key Observations :

  • Activity Correlation : Thioxo-containing compounds (e.g., pyrido derivatives ) show potent anticancer activity, likely due to DNA interaction or enzyme inhibition. The target compound’s triphenyl groups may enhance selectivity for hydrophobic binding pockets .
  • Core-Specific Effects: Thieno derivatives (e.g., IVPC) exhibit unique applications as enzyme stabilizers, unlike pyrido/furo analogs .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The triphenyl substitution in the target compound likely reduces aqueous solubility compared to less lipophilic analogs (e.g., 1-ethyl-2-mercapto derivatives ).
  • Metabolic Stability : Thioxo groups may resist oxidation better than mercapto analogs, improving metabolic half-life .

Biological Activity

3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a furo[2,3-d]pyrimidine core with triphenyl and thioxo substitutions. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing thiourea derivatives and various coupling agents.

Synthesis Example

A representative synthesis of related compounds has been documented, demonstrating the use of phenyl isothiocyanate and piperidine in the formation of thioxopyrimidine structures. The reaction yields a solid product that can be purified through recrystallization techniques .

Biological Activity Overview

The biological activities of 3,5,6-triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one have been studied extensively. Key areas of focus include:

  • Antitumor Activity: Studies have shown that compounds within this structural class exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against the NCI 60 cell lines with significant growth inhibition observed .
  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy. Inhibitory concentrations (IC50 values) comparable to established drugs like methotrexate have been reported, indicating potential as an anticancer agent .
  • Anti-inflammatory Effects: Some derivatives demonstrate anti-inflammatory properties by inhibiting cytokines such as TNF-α and IL-6. These activities suggest potential therapeutic applications in inflammatory diseases .

Summary of Biological Activities

Activity Type Description Reference
AntitumorSignificant growth inhibition against NCI 60 cell lines; IC50 values comparable to methotrexate.
Enzyme InhibitionPotent DHFR inhibitors with IC50 values around 0.20 μM.
Anti-inflammatoryInhibition of TNF-α and IL-6 with efficacy surpassing conventional treatments.

Case Study 1: Antitumor Activity

In a study assessing the antitumor potential of thieno[2,3-d]pyrimidine derivatives, compounds exhibiting structural similarities to 3,5,6-triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one were tested against multiple cancer cell lines. The results indicated that certain derivatives had superior growth inhibition rates compared to traditional chemotherapeutics like 5-fluorouracil .

Case Study 2: DHFR Inhibition

Another study focused on the inhibitory effects on human dihydrofolate reductase (hDHFR). Compounds were evaluated for their binding affinity and inhibition rates. Notably, some derivatives showed IC50 values closely matching those of methotrexate, suggesting their potential as effective alternatives in cancer treatment protocols .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one?

  • Methodological Answer : The compound can be synthesized via alkylation or condensation reactions. For example, alkylation of 2-thioxo-3-phenyl-substituted pyrimidinones with alkenyl bromides (e.g., 4-bromo-but-2-ene) in alcoholic-alkaline media at room temperature yields derivatives with alkenyl thioether substituents . Microwave-assisted synthesis using potassium phosphate in water with aromatic aldehydes and dihydropyridines has also been reported to enhance reaction efficiency .

Q. How can researchers optimize purification and characterization of this compound?

  • Methodological Answer : Post-synthesis, column chromatography (e.g., chloroform:acetone eluent systems) and recrystallization (using DMF/water mixtures) are effective for purification . Characterization should combine spectroscopic techniques:

  • IR spectroscopy to confirm carbonyl (1667–1704 cm⁻¹) and thioxo (1200–1300 cm⁻¹) groups .
  • NMR (¹H/¹³C) to verify aromatic proton environments and substituent integration .
  • Mass spectrometry for molecular weight validation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioxo group in alkylation or cyclization reactions?

  • Methodological Answer : The thioxo group acts as a nucleophilic site, enabling alkylation via S-alkylation pathways. For example, in reactions with α,β-unsaturated ketones (chalcones), the thioxo group facilitates Michael addition followed by cyclization to form fused pyrido-pyrimidine systems. NOE difference spectroscopy can confirm regioselectivity in such reactions . Alkylation in alcoholic-alkaline media proceeds via deprotonation of the thioxo group, enhancing nucleophilicity .

Q. How can structural modifications of the core scaffold enhance bioactivity (e.g., antimicrobial or anticancer properties)?

  • Methodological Answer : Substituent engineering is critical:

  • Phenyl group substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3,5,6-positions can modulate electron density, affecting DNA intercalation or enzyme inhibition .
  • Heteroatom replacement : Replacing sulfur with selenium in the thioxo group has been shown to alter redox properties and enhance anticancer activity .
  • Hybrid systems : Fusion with pyrrolo[2,3-d]pyrimidin-4-one via Boc-protected intermediates improves solubility and target specificity .

Q. What experimental strategies resolve contradictions in reaction outcomes under varying conditions?

  • Methodological Answer : Discrepancies in product formation (e.g., unexpected regioisomers) can arise from solvent polarity or temperature effects. For example:

  • In DMF, 6-amino-2-thioxo-pyrimidinone reacts with chalcones to yield pyrido[2,3-d]pyrimidines, whereas polar aprotic solvents favor Skraup-type cyclization .
  • Control experiments (e.g., isotopic labeling or kinetic studies) can clarify competing pathways. Computational modeling (DFT) may predict dominant reaction mechanisms .

Q. How do researchers validate the antimicrobial mechanism of this compound?

  • Methodological Answer : Standard assays include:

  • MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains .
  • Dihydrofolate reductase (DHFR) inhibition assays , as pyrimidine derivatives often target folate biosynthesis .
  • Molecular docking to map interactions with bacterial enzymes (e.g., thymidylate synthase) .

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